1-(3,4-Dimethylphenyl)hexan-1-one 1-(3,4-Dimethylphenyl)hexan-1-one
Brand Name: Vulcanchem
CAS No.: 17424-39-4
VCID: VC13392578
InChI: InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3
SMILES: CCCCCC(=O)C1=CC(=C(C=C1)C)C
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol

1-(3,4-Dimethylphenyl)hexan-1-one

CAS No.: 17424-39-4

Cat. No.: VC13392578

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethylphenyl)hexan-1-one - 17424-39-4

Specification

CAS No. 17424-39-4
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
IUPAC Name 1-(3,4-dimethylphenyl)hexan-1-one
Standard InChI InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3
Standard InChI Key WBAYOHQUOKPYOS-UHFFFAOYSA-N
SMILES CCCCCC(=O)C1=CC(=C(C=C1)C)C
Canonical SMILES CCCCCC(=O)C1=CC(=C(C=C1)C)C

Introduction

Structural Elucidation and Nomenclature

Chemical Identity

The compound’s IUPAC name, 1-(3,4-Dimethylphenyl)hexan-1-one, reflects its structure: a six-carbon ketone chain (hexan-1-one) bonded to a benzene ring substituted with methyl groups at the 3rd and 4th positions. Its molecular formula is C14H20O, with a molecular weight of 204.31 g/mol . The presence of the electron-donating methyl groups on the aromatic ring influences its electronic and steric properties, distinguishing it from simpler acetophenone derivatives like 3,4-dimethylacetophenone (C10H12O) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl3): Signals at δ 1.35–1.45 (m, 4H, CH2), δ 1.60–1.70 (m, 2H, CH2), δ 2.55 (t, 2H, COCH2), δ 2.30 (s, 6H, Ar-CH3), and δ 7.20–7.40 (m, 3H, aromatic H) .

  • ¹³C NMR: Peaks at 209.5 ppm (C=O), 140–125 ppm (aromatic carbons), 29–22 ppm (aliphatic CH2), and 21.2 ppm (Ar-CH3) .

Infrared (IR) Spectroscopy:
A strong absorption band near 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretch, while aromatic C-H bending vibrations appear at 830 cm⁻¹ .

Synthetic Methodologies

Friedel-Crafts Acylation

A common route involves reacting 3,4-dimethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3):

C6H3(CH3)2+CH3(CH2)4COClAlCl31-(3,4-Dimethylphenyl)hexan-1-one+HCl\text{C6H3(CH3)2} + \text{CH3(CH2)4COCl} \xrightarrow{\text{AlCl3}} \text{1-(3,4-Dimethylphenyl)hexan-1-one} + \text{HCl}

This method yields moderate to high purity but requires careful control of stoichiometry to avoid over-acylation.

Grignard Reaction

An alternative approach employs a Grignard reagent (hexylmagnesium bromide) reacting with 3,4-dimethylbenzaldehyde, followed by oxidation:

C6H3(CH3)2CHO+CH3(CH2)5MgBrC6H3(CH3)2CH(OH)(CH2)5CH3Oxidation1-(3,4-Dimethylphenyl)hexan-1-one\text{C6H3(CH3)2CHO} + \text{CH3(CH2)5MgBr} \rightarrow \text{C6H3(CH3)2CH(OH)(CH2)5CH3} \xrightarrow{\text{Oxidation}} \text{1-(3,4-Dimethylphenyl)hexan-1-one}

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting Point45–47°C
Boiling Point290–292°C (at 760 mmHg)
Solubility in WaterInsoluble
Solubility in Ethanol12 g/100 mL (20°C)

Stability and Reactivity

The compound is stable under inert atmospheres but prone to oxidation at elevated temperatures. Its ketone group participates in nucleophilic additions, while the aromatic ring undergoes electrophilic substitution reactions .

Applications and Functional Relevance

Biocatalysis

1-(3,4-Dimethylphenyl)hexan-1-one serves as a substrate in asymmetric reductions mediated by plant enzymes or microbial cultures. For example, Daucus carota (carrot) cells selectively reduce it to (R)-1-(3,4-Dimethylphenyl)hexan-1-ol with >90% enantiomeric excess. This chiral alcohol is a precursor for fragrances and pharmaceutical intermediates.

Pharmaceutical Intermediates

The compound’s ketone group is a versatile handle for synthesizing heterocycles. For instance, condensation with hydrazine derivatives yields pyrazoles, which exhibit antimicrobial and antioxidant activities .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Differences
3,4-DimethylacetophenoneC10H12OShorter alkyl chain (C2 vs. C6)
1-(4-Methoxyphenyl)hexan-1-oneC13H18O2Methoxy substituent alters electronics
1-(2,4-Dimethylphenyl)hexan-1-oneC14H20OMethyl groups at 2,4 positions

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